molecular formula C9H7BrN2 B189530 4-Amino-3-bromoquinoline CAS No. 36825-36-2

4-Amino-3-bromoquinoline

Cat. No.: B189530
CAS No.: 36825-36-2
M. Wt: 223.07 g/mol
InChI Key: TYGUEEGQSYNEHB-UHFFFAOYSA-N
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Description

4-Amino-3-bromoquinoline is a heterocyclic aromatic compound with the molecular formula C9H7BrN2 It is a derivative of quinoline, which is a fundamental scaffold in medicinal chemistry due to its diverse biological activities

Scientific Research Applications

4-Amino-3-bromoquinoline has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.

Safety and Hazards

4-Amino-3-bromoquinoline is classified as Acute Tox. 3 Oral - Eye Dam. . It is hazardous if ingested or if it comes into contact with the eyes . It is recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromoquinoline typically involves the bromination of 4-aminoquinoline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature to moderate heat.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines or hydrazines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Nitrosoquinoline, nitroquinoline.

    Reduction Products: Aminoquinoline, hydrazinoquinoline.

Comparison with Similar Compounds

    4-Aminoquinoline: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    3-Bromoquinoline: Lacks the amino group, reducing its potential for hydrogen bonding and biological activity.

    4-Amino-7-bromoquinoline: Has a bromine atom at a different position, which can alter its reactivity and biological properties.

Uniqueness: 4-Amino-3-bromoquinoline is unique due to the presence of both amino and bromo substituents on the quinoline ring, which enhances its reactivity and potential for diverse applications. The specific positioning of these groups allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

3-bromoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGUEEGQSYNEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355792
Record name 4-amino-3-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36825-36-2
Record name 3-Bromo-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36825-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-3-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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